molecular formula C10H13ClN2O3S B1668849 Chlorpropamide CAS No. 94-20-2

Chlorpropamide

Cat. No. B1668849
CAS RN: 94-20-2
M. Wt: 276.74 g/mol
InChI Key: RKWGIWYCVPQPMF-UHFFFAOYSA-N
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Description

Chlorpropamide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin . It is a white crystalline powder with no characteristic taste or smell .


Molecular Structure Analysis

Chlorpropamide has a molecular formula of C10H13ClN2O3S and a molar mass of 276.74 g/mol . The structure of chlorpropamide has been studied using X-ray diffraction methods .


Chemical Reactions Analysis

Chlorpropamide belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin. Sulfonylureas increase both basal insulin secretion and meal-stimulated insulin release .


Physical And Chemical Properties Analysis

Chlorpropamide is a white crystalline powder with no characteristic taste or smell. It exhibits polymorphism. Its acid dissociation constant pKa is 5.0 at 20 °C .

Scientific Research Applications

Formulation Development

Chlorpropamide, a drug used for Type II diabetes, has been formulated into immediate release tablets using direct compression methods. This process, involving excipients like Avicel PH 102 and pregelatinized starch, ensures effective delivery of the drug with improved bioavailability (Shahzad et al., 2014).

Drug-Excipient Compatibility

Compatibility studies between chlorpropamide and various excipients reveal interactions, crucial for formulating effective drug delivery systems. Differential Scanning Calorimetry (DSC) showed interactions with magnesium stearate and sodium lauryl sulfate, which is vital for understanding the stability and efficacy of drug formulations (Freire et al., 2009).

Polymorphism and Conformational Studies

Chlorpropamide exhibits polymorphism, displaying multiple crystal structures. Raman spectroscopy and quantum mechanical calculations have been used to study these variations, providing insights into the molecular packing and stability of the drug (Ayala et al., 2012).

Solubility in Supercritical Fluids

Research on the solubility of chlorpropamide in supercritical carbon dioxide (CO2) contributes to green pharmaceutical applications. Understanding solubility in such mediums is crucial for developing environmentally friendly manufacturing processes (Manna & Banchero, 2018).

High-Pressure Structural Analysis

High-pressure studies using NMR spectroscopy and X-ray diffraction provide valuable information on the structural changes in chlorpropamide under varying conditions. This research is critical for predicting the behavior of the drug under different manufacturing and storage conditions (Wa̧sicki et al., 2009).

Analytical Methods

Development of analytical methods like high-performance liquid chromatography (HPLC) for quantifying chlorpropamide in human plasma is vital for clinical pharmacokinetics and drug interaction studies (Enemali et al., 2007).

Safety And Hazards

Chlorpropamide may cause hypoglycemia and requires consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . It is also associated with weight gain . Side effects can include skin rashes, photoallergy, gastrointestinal symptoms such as nausea, vomiting, and diarrhea, and it may cause facial flushing after the ingestion of alcohol .

Future Directions

Chlorpropamide is usually taken with breakfast once a day. Your doctor may start you on a low dose of chlorpropamide and gradually increase your dose if needed . Recent research has explored the stability of inclusion complexes of chlorpropamide and α, β, γ, and HP-β cyclodextrin, which could potentially be applied to molecular encapsulation and drug delivery systems .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-propylurea
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InChI

InChI=1S/C10H13ClN2O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14)
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InChI Key

RKWGIWYCVPQPMF-UHFFFAOYSA-N
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Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl
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Molecular Formula

C10H13ClN2O3S
Record name CHLOROPROPAMIDE
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DSSTOX Substance ID

DTXSID9020322
Record name Chlorpropamide
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Molecular Weight

276.74 g/mol
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Physical Description

Chloropropamide is a white crystalline powder with a slight odor. (NTP, 1992), Solid
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Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 57 °F (NTP, 1992), 2.2 mg/ml in water @ pH 6; practically insol in water @ pH 7.3; sol in alcohol; moderately sol in chloroform; sparingly sol in ether, benzene, In water, 258 mg/l @ 37 °C, 1.57e-01 g/L
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Mechanism of Action

Sulfonylureas such as chlorpropamide bind to ATP-sensitive potassium channels on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, raising intracellular concentrations of calcium ions, which induces the secretion, or exocytosis, of insulin., ...ACTION OF SULFONYLUREAS APPEARS TO BE STIMULATION OF RELEASE OF INSULIN FROM BETA CELLS. ...TO BE EFFECTIVE, PT MUST HAVE SOME FUNCTIONAL ISLET CELLS... /HYPOGLYCEMIC SULFONYLUREAS/, Sulfonylureas cause hypoglycemia by stimulating insulin release from pancreatic beta cells. Their effects in the treatment of diabetes ... are more complex. /Sulfonylureas/, Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/, Sulfonylureas lower blood glucose in NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor on the beta cell. Sulfonylureas inhibit the ATP potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin containing granules by exocytosis, an effect similar to that of glucose. Insulin is a hormone that lowers blood glucose and controls the storage and metabolism of carbohydrates, proteins, and fats. Therefore, sulfonylureas are effective only in patients whose pancreata are capable of producing insulin. /Sulfonylurea antidiabetic agents/
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Product Name

Chlorpropamide

Color/Form

Crystals from dil ethanol, WHITE, CRYSTALLINE POWDER, White, crystalline powder

CAS RN

94-20-2
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Melting Point

261 to 264 °F (NTP, 1992), 129.2-129.8, 127-129 °C, 127 - 129 °C
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Synthesis routes and methods

Procedure details

n-Propylamine (5.9 g., 0.1 mole.) and propylene carbonate (10.2 g., 0.1 mole.) were mixed and heated at 60° over night. To the resulting hydroxypropyl-n-propylcarbomate were added p-chlorobenzene sulfonamide (10.67 g., as sodium salt) and DMF (200 ml.) and the mixture was heated at 120° for 4 hours. After evaporation of the solvent the residue was taken up in water (200 ml.) and the solution adjusted to pH 8 by the addition of acetic acid. Unreacted p-chlorobenzene sulfonamide (2 g.) separated out and was collected. Further adjustment to pH 5 precipitated 1-(4-chloro-benzenesulfonyl)-3-n-propyl-urea (2 g.) whose infrared spectrum was identical with that of an authentic sample.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
[Compound]
Name
hydroxypropyl-n-propylcarbomate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.67 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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